Allosteric PRMT3 Binding Mode (X-ray)
This compound is an allosteric inhibitor of PRMT3, binding at a site distinct from the S-adenosylmethionine (SAM) and substrate peptide pockets. The co-crystal structure (PDB 3SMQ) confirms the binding pose, which differs fundamentally from orthosteric PRMT3 inhibitors that occupy the SAM site [1]. While many PRMT3 inhibitors are competitive with SAM, the allosteric mechanism offers potential for selective modulation of PRMT3 activity without affecting other SAM-dependent methyltransferases.
| Evidence Dimension | Mechanism of PRMT3 inhibition |
|---|---|
| Target Compound Data | Allosteric inhibitor; co-crystal structure with PRMT3 (PDB: 3SMQ) |
| Comparator Or Baseline | SAM-competitive PRMT3 inhibitors (e.g., SGC707, IC50 ~ 50 nM) bind in the SAM pocket; no co-crystal structure available for many analogs |
| Quantified Difference | Allosteric vs. orthosteric binding mode; no head-to-head IC50 data available |
| Conditions | X-ray crystallography of PRMT3 in complex with compound; in vitro methylation assay using H4 peptide substrate |
Why This Matters
The allosteric mechanism distinguishes this compound from SAM-competitive PRMT3 inhibitors, making it a valuable tool compound for probing PRMT3 function non-competitively.
- [1] Shi, R. et al. Crystal structure of protein arginine methyltransferase 3 in complex with an allosteric inhibitor (PDB: 3SMQ). RCSB PDB. https://www.rcsb.org/structure/3SMQ View Source
